molecular formula C11H14FNO B13608454 2-(3-Fluoro-4-methylphenyl)morpholine

2-(3-Fluoro-4-methylphenyl)morpholine

Cat. No.: B13608454
M. Wt: 195.23 g/mol
InChI Key: FIVRKAOPDWOXEF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)morpholine is an organic compound that belongs to the class of morpholines It consists of a morpholine ring substituted with a 3-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methylphenylamine with morpholine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of catalysts and solvents is also crucial in industrial processes to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-3-methylphenyl)morpholine
  • 2-(3-Fluoro-4-chlorophenyl)morpholine
  • 2-(3-Fluoro-4-methoxyphenyl)morpholine

Uniqueness

2-(3-Fluoro-4-methylphenyl)morpholine is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)morpholine

InChI

InChI=1S/C11H14FNO/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-3,6,11,13H,4-5,7H2,1H3

InChI Key

FIVRKAOPDWOXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNCCO2)F

Origin of Product

United States

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